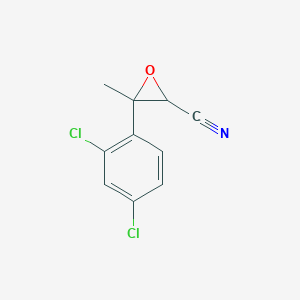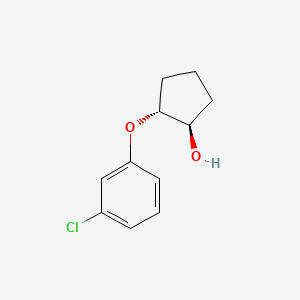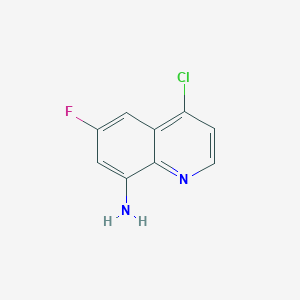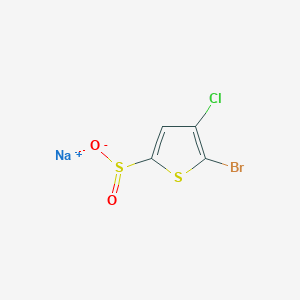
Sodium 5-bromo-4-chlorothiophene-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-bromo-4-chlorothiophene-2-sulfinate is a chemical compound with the molecular formula C₄HBrClNaO₂S₂ and a molecular weight of 283.53 g/mol . This compound is primarily used in research and development due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of sodium 5-bromo-4-chlorothiophene-2-sulfinate involves several steps. One common method includes the bromination and chlorination of thiophene derivatives, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Sodium 5-bromo-4-chlorothiophene-2-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates under specific conditions.
Reduction: Reduction reactions can convert it into thiophene derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Sodium 5-bromo-4-chlorothiophene-2-sulfinate has several applications in scientific research:
Biology: Researchers use this compound to study the effects of sulfonate groups on biological systems and to develop new biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 5-bromo-4-chlorothiophene-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive sulfonate, bromine, and chlorine groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties .
Comparison with Similar Compounds
Sodium 5-bromo-4-chlorothiophene-2-sulfinate is unique due to its specific combination of bromine, chlorine, and sulfonate groups. Similar compounds include:
- Sodium 5-bromo-4-chlorothiophene-2-sulfonate
- Sodium 5-bromo-4-chlorothiophene-2-sulfide
- Sodium 5-bromo-4-chlorothiophene-2-sulfoxide
These compounds share similar reactivity but differ in their specific chemical properties and applications .
Properties
Molecular Formula |
C4HBrClNaO2S2 |
|---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
sodium;5-bromo-4-chlorothiophene-2-sulfinate |
InChI |
InChI=1S/C4H2BrClO2S2.Na/c5-4-2(6)1-3(9-4)10(7)8;/h1H,(H,7,8);/q;+1/p-1 |
InChI Key |
CDGKNDYRMCZXOR-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(SC(=C1Cl)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13171646.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13171657.png)
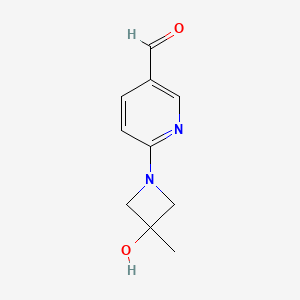


![Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171673.png)
![6-cyclopropyl-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13171678.png)

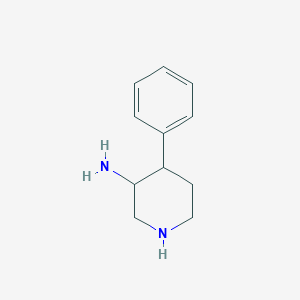
![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane](/img/structure/B13171698.png)
![2-Benzyl-2-azaspiro[4.4]nonan-6-amine](/img/structure/B13171709.png)
